molecular formula C8H7BrN2 B13916327 7-Bromo-8-methylimidazo[1,2-a]pyridine

7-Bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13916327
M. Wt: 211.06 g/mol
InChI Key: XYLSYUCYZFROPK-UHFFFAOYSA-N
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Description

7-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromine atom and a methyl group in its structure makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and yield, often involving temperature control, solvent recycling, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydroimidazo[1,2-a]pyridines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of various substituted imidazo[1,2-a]pyridines.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methyl group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)2-4-11-5-3-10-8(6)11/h2-5H,1H3

InChI Key

XYLSYUCYZFROPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN2C1=NC=C2)Br

Origin of Product

United States

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